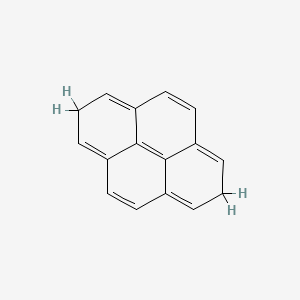
1-(Iodooxy)-N,N,2,2,6,6-hexamethyl-N-octylpiperidin-4-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Iodooxy)-N,N,2,2,6,6-hexamethyl-N-octylpiperidin-4-aminium is a complex organic compound characterized by its unique structure and properties. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure includes an iodooxy group, which imparts distinctive reactivity and functionality.
Preparation Methods
The synthesis of 1-(Iodooxy)-N,N,2,2,6,6-hexamethyl-N-octylpiperidin-4-aminium involves several steps, typically starting with the preparation of the piperidine ring. The hexamethyl substitution is introduced through alkylation reactions, followed by the addition of the octyl group.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(Iodooxy)-N,N,2,2,6,6-hexamethyl-N-octylpiperidin-4-aminium undergoes various chemical reactions, including:
Oxidation: The iodooxy group can participate in oxidation reactions, often using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the iodooxy group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodooxy group is replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(Iodooxy)-N,N,2,2,6,6-hexamethyl-N-octylpiperidin-4-aminium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through oxidation and substitution reactions.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying biological processes.
Industry: Used in the production of specialty chemicals and materials, leveraging its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(Iodooxy)-N,N,2,2,6,6-hexamethyl-N-octylpiperidin-4-aminium involves its interaction with molecular targets through its iodooxy group. This group can participate in redox reactions, altering the oxidation state of target molecules and affecting their function. The compound may also interact with specific enzymes or receptors, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
1-(Iodooxy)-N,N,2,2,6,6-hexamethyl-N-octylpiperidin-4-aminium can be compared with other similar compounds, such as:
1-Iodo-2,2,6,6-tetramethylpiperidine: Similar structure but lacks the octyl group, resulting in different reactivity and applications.
N,N,2,2,6,6-Hexamethylpiperidin-4-amine: Lacks the iodooxy group, leading to different chemical behavior and uses.
Octylpiperidine derivatives: Various derivatives with different substituents, each with unique properties and applications
The uniqueness of this compound lies in its combination of the iodooxy group with the hexamethyl and octyl substitutions, providing a distinct set of chemical and biological properties.
Properties
CAS No. |
161776-23-4 |
|---|---|
Molecular Formula |
C19H40IN2O+ |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
(1-iodooxy-2,2,6,6-tetramethylpiperidin-4-yl)-dimethyl-octylazanium |
InChI |
InChI=1S/C19H40IN2O/c1-8-9-10-11-12-13-14-22(6,7)17-15-18(2,3)21(23-20)19(4,5)16-17/h17H,8-16H2,1-7H3/q+1 |
InChI Key |
BBKFGPKTUCLAIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[N+](C)(C)C1CC(N(C(C1)(C)C)OI)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B12561158.png)
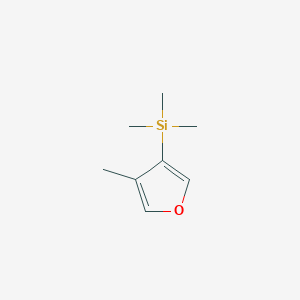
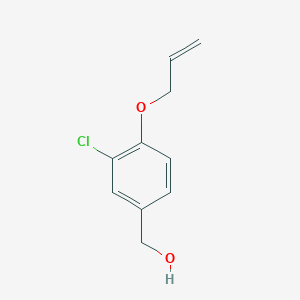
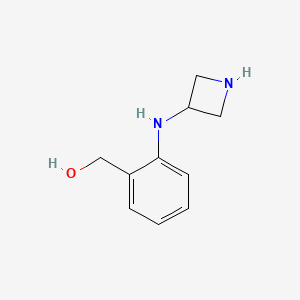
![3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol](/img/structure/B12561179.png)
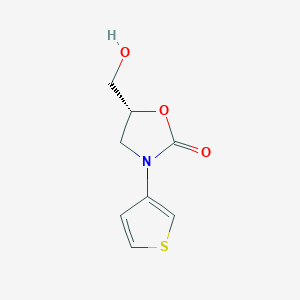

![[4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid](/img/structure/B12561189.png)
![1H-1,2,4-Triazole, 3,3'-[1,3-propanediylbis(thio)]bis[5-phenyl-](/img/structure/B12561212.png)
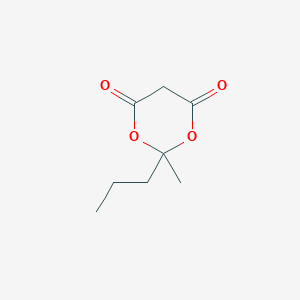
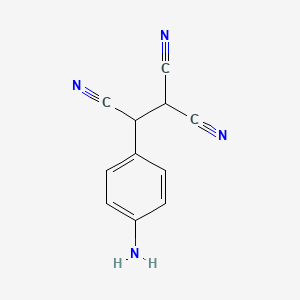
![N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine](/img/structure/B12561236.png)
![5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B12561239.png)
